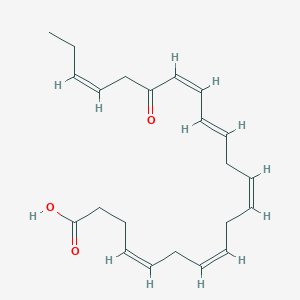

17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid

Vue d'ensemble

Description

17-oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-Docosahexaenoic acid is a metabolite of lipoxygenase-mediated oxidation of DHA that is produced endogenously by aspirin-enhanced COX-2 activity. It has been shown to activate Nrf2-dependent antioxidant gene expression, to act as a PPARγ agonist (EC50 = ~200 nM), and to inhibit pro-inflammatory cytokine and nitric oxide production at biological concentration ranges (5-25 µM).

Docosahexaenoic acid (DHA; ) is an essential fatty acid and the most abundant ω-3 fatty acid in neural tissues, especially in the retina and brain. 17-keto-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-DHA is a metabolite of lipoxygenase-mediated oxidation of DHA that is produced endogenously by aspirin-enhanced COX-2 activity. It has been shown to activate Nrf2-dependent antioxidant gene expression, to act as a PPARγ agonist (EC50 = ~200 nM), and to inhibit pro-inflammatory cytokine and nitric oxide production at biological concentration ranges (5-25 µM).

Activité Biologique

17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid (17-oxo-DHA) is a bioactive lipid derived from docosahexaenoic acid (DHA). This compound has garnered attention due to its significant biological activities, particularly in the context of inflammation and oxidative stress. This article explores the biological activity of 17-oxo-DHA, highlighting its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

17-Oxo-DHA is characterized as an electrophilic, α,β-unsaturated keto derivative of DHA. Its unique structure contributes to its biological functions, particularly in modulating inflammatory pathways.

Anti-Inflammatory Effects

Research indicates that 17-oxo-DHA exhibits strong anti-inflammatory properties. It has been shown to modulate various inflammatory mediators and pathways:

- Inhibition of Cytokine Release : In studies involving peripheral blood mononuclear cells (PBMCs) from patients with chronic obstructive pulmonary disease (COPD), 17-oxo-DHA significantly reduced the release of pro-inflammatory cytokines such as TNFα and IL-1β. This effect was enhanced when combined with glucocorticoids like fluticasone propionate (FP) .

- NLRP3 Inflammasome Inhibition : 17-oxo-DHA was found to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. It suppressed the release of mature IL-1β by inhibiting inflammasome activation, thereby showcasing its potential as a therapeutic agent against steroid-resistant inflammation .

- Oxidative Stress Protection : The compound also induces the Nrf2-mediated antioxidant response, which protects cells from oxidative damage. This response is crucial for maintaining cellular homeostasis during inflammatory conditions .

The biological activity of 17-oxo-DHA can be attributed to several mechanisms:

- Electrophilic Nature : The electrophilic characteristics of 17-oxo-DHA allow it to interact with nucleophiles in cellular signaling pathways, leading to modulation of inflammatory responses.

- Nrf2 Activation : By activating Nrf2, 17-oxo-DHA enhances the expression of antioxidant proteins like HO-1, which play a protective role against oxidative stress .

- Synergistic Effects with Steroids : The combination of 17-oxo-DHA with corticosteroids has been shown to produce additive effects in reducing inflammation, suggesting a potential strategy for enhancing steroid efficacy in clinical settings .

Case Studies and Research Findings

Several studies have explored the biological activity of 17-oxo-DHA:

Potential Therapeutic Applications

Given its potent anti-inflammatory and cytoprotective properties, 17-oxo-DHA holds promise for various therapeutic applications:

- Chronic Inflammatory Diseases : Its ability to modulate inflammation makes it a candidate for treating conditions such as COPD and other chronic inflammatory diseases.

- Combination Therapies : The synergistic effects observed when combined with glucocorticoids suggest that 17-oxo-DHA could enhance existing treatment regimens for patients with steroid-resistant inflammation.

Propriétés

IUPAC Name |

(4Z,7Z,10Z,13E,15Z,19Z)-17-oxodocosa-4,7,10,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,14-12-,15-3-,19-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEBQMMZCFADMF-SWDQBTSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)C=CC=CCC=CCC=CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC(=O)/C=C\C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.